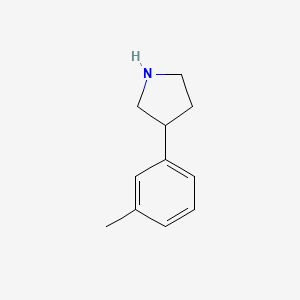

3-(3-Methylphenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Molecular Design and Chemical Synthesis

The pyrrolidine scaffold, also known as tetrahydropyrrole, is a cornerstone of modern medicinal chemistry. frontiersin.orgtandfonline.com This saturated heterocyclic system offers several advantages in molecular design. Its three-dimensional, non-planar structure, a result of sp³ hybridization, allows for a thorough exploration of pharmacophore space, which is crucial for the development of effective therapeutic agents. nih.govnih.gov This non-planarity, often referred to as "pseudorotation," contributes to the increased three-dimensional coverage of molecules containing this ring, a desirable feature in drug design. nih.govnih.gov

The pyrrolidine ring is a key component of numerous natural products, including a wide variety of alkaloids such as nicotine, hygrine, and atropine, which exhibit a broad spectrum of biological activities. mdpi.comchemicalbook.com It is also a fundamental building block of the amino acid proline, a vital constituent of peptides and proteins. mdpi.com The presence of up to four stereogenic carbon atoms in the pyrrolidine ring allows for a high degree of stereochemical diversity, enabling the synthesis of a large number of distinct stereoisomers. nih.gov This stereogenicity is a critical factor in determining the biological profile of drug candidates, as different stereoisomers can exhibit varied binding affinities to enantioselective proteins. nih.govnih.gov

In chemical synthesis, pyrrolidines serve as versatile intermediates and building blocks for the construction of more complex molecules. scbt.com Their unique ring structure provides both stability and reactivity, making them valuable in the creation of diverse chemical libraries for drug discovery. scbt.com Synthetic methodologies such as 1,3-dipolar cycloaddition reactions are commonly employed to construct the pyrrolidine ring. nih.gov Furthermore, pyrrolidine derivatives are widely utilized as ligands for transition metals and as organocatalysts in asymmetric synthesis. nih.gov

Overview of 3-Substituted Pyrrolidines within Contemporary Organic and Medicinal Chemistry Research

Within the broad class of pyrrolidine derivatives, 3-substituted pyrrolidines represent a particularly important and extensively studied subclass. The substitution at the C-3 position of the pyrrolidine ring has been shown to be a key determinant of biological activity in various therapeutic areas. sci-hub.se Medicinal chemists have found that incorporating an aromatic or heteroaromatic substituent at this position can lead to compounds with activity as central nervous system stabilizers. sci-hub.se

The synthesis of 3-substituted pyrrolidines has been a significant focus of research, with numerous methods developed to access these valuable compounds. sci-hub.se One notable approach involves the palladium-catalyzed hydroarylation of pyrrolines, which provides a direct route to 3-aryl pyrrolidines. researchgate.netnih.gov This method has a broad substrate scope and can be used to synthesize drug-like molecules in a single step from readily available precursors. researchgate.netnih.gov Other synthetic strategies include the use of active methylene (B1212753) compounds in reactions with sarcosine (B1681465) and formaldehyde. researchgate.net

Research has demonstrated that 3-substituted pyrrolidines are privileged structures with potent effects in a diverse range of biological contexts, including neurotransmission and gene transcription. researchgate.netchemrxiv.org For example, 1-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netchemrxiv.org The development of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones has led to the identification of compounds with superior antibacterial activity against resistant strains of bacteria. nih.gov

Research Context and Academic Relevance of 3-(3-Methylphenyl)pyrrolidine Derivatives

The compound this compound and its derivatives have emerged as a specific area of interest within the broader field of pyrrolidine chemistry. The introduction of a 3-methylphenyl group at the 3-position of the pyrrolidine ring imparts specific physicochemical properties that can influence the biological activity of the resulting molecules.

Research into derivatives of this compound has explored their potential in various therapeutic areas. For instance, a series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-(3-methylphenyl)-pyrrolidine-2,5-diones were synthesized and evaluated for their anticonvulsant properties. researchgate.net Within this series, certain compounds demonstrated protection in the maximal electroshock-induced seizures (MES) test in mice. researchgate.net Specifically, Mannich bases of 3-(3-methylphenyl)-pyrrolidine-2,5-dione with electron-withdrawing substituents on the 4-arylpiperazine fragment were found to be among the most active. researchgate.net

The synthesis of various derivatives, such as this compound-2-carboxylic acid and 1-(3-methylphenyl)pyrrolidin-2-one, highlights the ongoing academic and commercial interest in this chemical scaffold. bldpharm.com The structural features of these molecules, including the non-planar pyrrolidinone ring and the electronic effects of the 3-methylphenyl group, make them valuable subjects for further investigation in medicinal chemistry. The potential for these compounds to interact with specific biological targets, such as enzymes and receptors, underscores their relevance in the pursuit of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCRRUSIWHNQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-64-5 | |

| Record name | 3-(3-methylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis of 3 3 Methylphenyl Pyrrolidine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework of 3-(3-methylphenyl)pyrrolidine derivatives. ontosight.ai

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. mdpi.com For derivatives of this compound, ¹H and ¹³C NMR spectra provide key information about the chemical environment of each proton and carbon atom. rsc.orgdiva-portal.org

In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons of the 3-methylphenyl group appear as multiplets in the downfield region. The protons on the pyrrolidine (B122466) ring exhibit characteristic signals, with their chemical shifts and splitting patterns revealing their connectivity and stereochemical relationships. nih.gov The methyl group on the phenyl ring typically shows a singlet in the upfield region. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. rsc.org The chemical shifts of the aromatic carbons, the pyrrolidine ring carbons, and the methyl carbon provide further confirmation of the compound's structure. rsc.orgacs.org

Two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for establishing connectivity. nih.govresearchgate.netsemanticscholar.org COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the pyrrolidine ring and the aromatic system. acs.orgnih.gov HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals. acs.orgresearchgate.netnih.gov

Table 1: Representative NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0-7.3 (m) | 120-140 |

| Pyrrolidine-H (various) | 2.5-4.0 (m) | 30-60 |

| Methyl-H (Ar-CH₃) | ~2.3 (s) | ~21 |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes specific bonds to vibrate. ontosight.aisavemyexams.com In this compound derivatives, the IR spectrum reveals key characteristic peaks. ontosight.ai

The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The aliphatic C-H bonds of the pyrrolidine ring and the methyl group show stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org If the pyrrolidine nitrogen is a secondary amine (N-H), a characteristic stretching band will be observed in the 3300-3500 cm⁻¹ region. savemyexams.com The absence of this peak would suggest a tertiary amine. Other functional groups attached to the core structure will also exhibit their own characteristic absorption bands. vulcanchem.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| N-H (secondary amine) | Stretch | 3300-3500 (if present) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that determines the molecular weight of a compound and provides information about its structure through the analysis of its fragmentation patterns. ontosight.airesearchgate.net For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. ontosight.ai

The fragmentation of the molecular ion provides valuable structural clues. libretexts.org Common fragmentation pathways for pyrrolidine derivatives often involve the cleavage of the bonds adjacent to the nitrogen atom. The loss of the methylphenyl group or fragments from the pyrrolidine ring can lead to the formation of characteristic fragment ions. tandfonline.comscispace.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. rsc.org

X-ray Crystallography for Definitive Structure and Stereochemistry

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. uol.deuhu-ciqso.es

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement, bond lengths, bond angles, and stereochemistry of a crystalline compound. uhu-ciqso.esmdpi.com To perform this analysis, a suitable single crystal of a this compound derivative is required. mdpi.comiucr.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of the atoms can be determined. uol.de

This technique can definitively establish the relative and absolute stereochemistry of chiral centers within the pyrrolidine ring. For instance, in a study of N,N-(3-methylphenyl)succinimide, a related compound, the dihedral angle between the phenyl and pyrrolidine rings was determined to be 52.5(1)°. iucr.org Such precise geometric parameters are crucial for understanding intermolecular interactions in the crystal lattice. iucr.org The structure of novel spiro[pyrrolidine-2,3′-oxindole] analogs has been unequivocally determined by single crystal X-ray diffraction analysis. mdpi.com

Powder X-ray Diffraction for Polymorphs and Solid-State Structure

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a solid sample. While single crystal X-ray diffraction provides the structure of a single crystal, PXRD is used to analyze a bulk powder sample, which consists of many small crystallites. mdpi.com

PXRD is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. The PXRD pattern is a fingerprint of a specific crystalline solid, and it can be used to identify the polymorphs present in a sample and to assess its purity. mdpi.com

Conformational Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to alleviate the torsional strain associated with a planar structure. aip.org The dynamic nature of the pyrrolidine ring is a critical aspect of its stereochemistry and has significant implications for the biological activity of molecules containing this scaffold. nih.govaip.org This non-planarity gives rise to a complex conformational landscape characterized by continuous interconversion between various low-energy forms.

Pseudorotation and Ring Puckering Phenomena

The conformational flexibility of the pyrrolidine ring is best described by the concept of pseudorotation. nih.gov Unlike the more rigid six-membered cyclohexane (B81311) ring, which has distinct chair and boat conformations with a significant energy barrier between them, the five-membered pyrrolidine ring cycles through a continuum of conformations with relatively low energy barriers. This phenomenon involves out-of-plane movements of the ring atoms in a wave-like motion. beilstein-journals.org

The specific conformation of the pyrrolidine ring at any given moment can be defined by two key parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). nih.govbeilstein-journals.org The phase angle, which ranges from 0° to 360°, indicates which atoms are displaced from the mean plane of the ring. nih.govbeilstein-journals.org The puckering amplitude describes the extent of this out-of-plane distortion and typically falls within the range of 35° to 45°. beilstein-journals.orgbeilstein-journals.org

The pseudorotation pathway includes two principal types of conformations:

Envelope (E) conformations: In this form, four of the ring atoms are coplanar, and the fifth atom is out of the plane.

Twist (T) conformations: In this arrangement, three atoms are in a plane, while the other two are displaced on opposite sides of the plane. nih.govbeilstein-journals.org

These conformations are not static but are points on a continuous pseudorotational circuit. In solution, pyrrolidine derivatives often exist as a rapid equilibrium of two or more preferred conformers. nih.gov The predominant conformations correspond to energy minima on the pseudorotation energy profile. beilstein-journals.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are essential for studying these dynamic equilibria. nih.govbeilstein-journals.org For instance, the analysis of vicinal proton-proton scalar coupling constants (3JHH) can provide detailed information about the preferred ring pucker. beilstein-journals.org

Table 1: Key Parameters in Pyrrolidine Ring Conformational Analysis

| Parameter | Description | Typical Values/Range | Source |

|---|---|---|---|

| Phase Angle (P) | A periodic variable (0°-360°) that defines which atoms are out of the mean plane of the ring, thus specifying the type of conformation (e.g., Envelope or Twist). | 0° to 360° | nih.govbeilstein-journals.org |

| Puckering Amplitude (Φmax) | Describes the magnitude of the out-of-plane distortion of the five-membered ring. | 35° - 45° | nih.govbeilstein-journals.org |

| Conformation Types | The primary geometries adopted by the ring. The two main types are Envelope (E) and Twist (T). | N/A | nih.govbeilstein-journals.org |

| Energy Barrier | The energy required for interconversion between different puckered forms. For pyrrolidines, this barrier is generally low. | ~2-3 kcal/mol |

Influence of Substituents on Ring Conformation and Flexibility

The conformational equilibrium of the pyrrolidine ring is highly sensitive to the nature, position, and orientation of its substituents. nih.govresearchgate.net These substituents can introduce steric and stereoelectronic effects that favor certain puckered forms over others, thereby "locking" the ring into a more restricted conformational space or shifting the equilibrium between conformers. nih.govnih.gov

The position of substitution is a critical determinant of conformational preference.

Substitution at C2: Substituents at the C2 position can influence the ring's basicity and conformational state. nih.gov The stereochemistry at this position is crucial for the biological profile of many compounds. nih.gov

Substitution at C4: The effect of substituents at the C4 position has been extensively studied, particularly in proline derivatives. nih.govresearchgate.netnih.gov Electronegative substituents, such as fluorine or a hydroxyl group, can exert a stereoelectronic "gauche effect" that stabilizes specific conformations. nih.govnih.gov For instance, a trans-4-fluoro substituent favors an exo pucker, while a cis-4-fluoro substituent favors an endo pucker. nih.govnih.gov Conversely, bulky, non-electronegative groups like a tert-butyl group strongly favor a pseudo-equatorial orientation, which in turn dictates the ring's pucker based on its cis or trans configuration. researchgate.netnih.gov

The interplay between multiple substituents further complicates the conformational landscape. In the case of this compound derivatives, the conformational equilibrium will be a balance between the steric demand of the 3-aryl group and the influence of any other substituents on the ring, including at the nitrogen atom. rsc.org Quantum mechanics calculations on N-substituted pyrrolidines have shown that the protonation state of the ring nitrogen can also alter the preferred envelope conformation in polar solutions. rsc.org

Table 2: Effect of Substituent Position and Type on Pyrrolidine Ring Puckering

| Position | Substituent Type | General Influence on Conformation | Example/Finding | Source |

|---|---|---|---|---|

| C2 | Alkyl/Aryl | Affects basicity and can create steric hindrance that influences N-substituent orientation and overall ring pucker. | Methyl groups at C2 can increase the puckering amplitude. | nih.gov |

| C3 | Aryl (e.g., Phenyl) | The bulky group tends to adopt a pseudo-equatorial orientation, restricting the pseudorotation circuit. | Steric effects involving a bulky phenyl ring can determine the existence of a single dominant conformation. | frontiersin.orgnih.gov |

| C4 | Electronegative (e.g., F, OH) | Stereoelectronic effects (gauche effect) can strongly favor specific puckers (endo vs. exo). | trans-4-fluoroproline favors an exo envelope conformation. | nih.gov |

| C4 | Bulky Alkyl (e.g., tert-butyl) | Steric hindrance forces the substituent into a pseudo-equatorial position, locking the ring into a specific pucker. | A trans-4-tert-butyl group induces an endo pucker in L-proline derivatives. | researchgate.netnih.gov |

| N1 | Alkylation/Acylation | Can be used to tune the pyrrolidine conformation across the entire pseudorotation cycle. | Alkylation/acylation of the pyrrolidine nitrogen significantly shifts the conformational equilibrium. | beilstein-journals.org |

Computational and Theoretical Studies on 3 3 Methylphenyl Pyrrolidine Compounds

Quantum Chemical Calculations and Molecular Mechanics Simulations

Quantum chemical calculations and molecular mechanics are foundational to the computational study of molecules. They allow for the prediction of molecular properties, offering a window into the behavior of compounds like 3-(3-methylphenyl)pyrrolidine at the atomic level.

Semi-Empirical Methods (e.g., AM1, PM3) for Geometrical Parameters

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally efficient way to determine the geometrical parameters of molecules. uni-muenchen.degaussian.com These methods are derived from Hartree-Fock theory but are simplified by the inclusion of empirical parameters to improve performance. uni-muenchen.denih.gov They are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dempg.de

For a molecule like this compound, these methods would be employed to predict bond lengths, bond angles, and dihedral angles. The parameterization of these methods is designed to reproduce experimental data, such as heats of formation. uni-muenchen.de For instance, the RM1 model, a reparameterization of AM1, has shown smaller average unsigned errors for enthalpies of formation compared to AM1 and PM3. scielo.br While AM1 sometimes poorly describes hydrogen bonds, its reparameterizations have aimed to improve this. nih.gov

A hypothetical application of these methods to this compound would involve constructing the molecule's 3D structure and running the semi-empirical calculation to obtain an optimized geometry. The results would provide a foundational understanding of the molecule's shape.

Table 1: Comparison of Common Semi-Empirical Methods

| Method | Underlying Approximation | Key Features |

|---|---|---|

| AM1 | NDDO | Improved on MNDO, but can have issues with hydrogen bonds. nih.gov |

| PM3 | NDDO | Re-parameterization of AM1 with a different strategy. nih.gov |

| RM1 | NDDO | Re-parameterization of AM1 with generally lower errors for heats of formation. scielo.br |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a more robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. rsc.org DFT calculations are instrumental in understanding the distribution of electrons within a molecule, which dictates its chemical behavior. For substituted pyrrolidines, DFT has been used to study reaction mechanisms, stereoselectivity, and electronic properties. acs.orgnih.govnih.gov

In the context of this compound, DFT calculations could be used to determine properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These properties are crucial for predicting how the molecule will interact with other chemical species. For example, studies on similar 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones have utilized DFT to analyze their structural, spectroscopic, and electronic properties. scispace.comresearchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p)) is critical for obtaining accurate results. researchgate.netnih.gov

Conformation Energy Landscapes and Stability Analysis

Molecules like this compound can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. The collection of all possible conformations and their corresponding energies forms the conformational energy landscape. elifesciences.orgnih.gov Understanding this landscape is key to predicting the most stable conformation and the dynamic behavior of the molecule.

Computational methods can be used to map this landscape by systematically rotating bonds and calculating the energy of each resulting conformation. elifesciences.org This analysis reveals the global minimum energy conformation, which is the most stable and thus the most populated state, as well as other local minima and the energy barriers between them. elifesciences.orgnih.gov For complex molecules, techniques like metadynamics simulations can be employed to explore the conformational space more efficiently. elifesciences.org While specific data for this compound is not available, studies on other substituted pyrrolidines demonstrate the importance of such analyses in understanding their structure and function. nih.govmdpi.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to unravel the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.orgresearchgate.net This is particularly valuable for understanding how substituted pyrrolidines are synthesized or how they participate in further chemical transformations.

Transition State Analysis and Reaction Pathway Determination

A chemical reaction proceeds from reactants to products through a high-energy state called the transition state. emich.edu Identifying the structure and energy of the transition state is crucial for understanding the feasibility and rate of a reaction. pusan.ac.kr Computational methods, particularly DFT, are extensively used to locate and characterize transition states. rsc.orgpusan.ac.kr

For reactions involving pyrrolidines, such as their synthesis via cycloaddition reactions or functional group transformations, computational chemists can model the entire reaction pathway. emich.eduresearchgate.net This involves identifying all intermediates and transition states connecting them. For instance, in the synthesis of pyrrolidinedione derivatives, quantum chemical studies have elucidated the energy barriers for each step, including Michael addition, rearrangement, and cyclization. rsc.orgresearchgate.netrsc.org The calculated activation energies (the energy difference between the reactants and the transition state) provide insight into which reaction pathways are more favorable. emich.edupusan.ac.kr

Table 2: Hypothetical Calculated Activation Energies for a Pyrrolidine (B122466) Synthesis Step

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| C-C Bond Formation | Reactant_A + Reactant_B | TS_CC_Formation | Intermediate_1 | 15.2 |

| Ring Closure | Intermediate_2 | TS_Ring_Closure | Pyrrolidine_Product | 8.5 |

This table is a hypothetical representation based on typical values found in computational studies of pyrrolidine synthesis.

Kinetic Modeling and Rate Constant Predictions

Beyond determining the reaction pathway, computational chemistry can be used to predict the kinetics of a reaction, including the rate constants. acs.orgpolimi.it By applying Transition State Theory, the calculated activation energies can be used to estimate reaction rate constants. researchgate.net

Molecular Docking and Simulation of Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the potential interactions between small molecules like this compound and their biological targets. These techniques provide insights into binding conformations and the energetics of complex formation, guiding the rational design of more potent and selective compounds. For pyrrolidine-based ligands, primary targets often include monoamine transporters (MATs) such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

Molecular docking studies predict the preferred orientation of a ligand when bound to a protein target. For this compound and its analogs, the primary targets of interest are the monoamine transporters, which are crucial for neurotransmission. nih.gov The binding of ligands to these transporters is generally characterized by interactions within a central binding site, which can be divided into distinct subsites. rsc.org

The typical binding mode for pyrrolidine-based monoamine reuptake inhibitors involves the protonated amine of the pyrrolidine ring forming a key salt bridge interaction with a conserved aspartate residue in transmembrane domain 1 (TM1) of the transporter (e.g., Asp79 in hDAT). acs.org The aromatic portion of the ligand, in this case, the 3-methylphenyl group, occupies a deeper, more hydrophobic pocket (subsite B or C). rsc.org

Key interactions predicted for 3-arylpyrrolidine derivatives with monoamine transporters include:

Ionic Interaction: A salt bridge between the protonated nitrogen of the pyrrolidine and a conserved aspartate residue in the target protein. acs.org

Hydrogen Bonding: Additional hydrogen bonds may form between the ligand and amino acid residues in the binding pocket.

Hydrophobic Interactions: The phenyl ring and its methyl substituent engage in hydrophobic and van der Waals interactions with nonpolar residues lining the binding cavity. For instance, in DAT, residues like Phe157 can form π-π stacking interactions with the ligand's phenyl ring. tandfonline.com

Stereoselectivity: The stereochemistry at the C3 position of the pyrrolidine ring is critical. Different stereoisomers can adopt distinct binding poses, leading to significant differences in biological activity and selectivity due to the chiral nature of the protein's binding site. researchgate.net

Simulations suggest that subtle changes in the ligand, such as the position of the methyl group on the phenyl ring, can lead to significant reorientations in the binding mode, influencing selectivity between DAT, SERT, and NET. rsc.org The central binding sites of these transporters share homology but also possess key differences in residue composition, which can be exploited to achieve transporter selectivity. acs.org For example, the binding site of hSERT differs from hNET at key positions, which can be targeted for designing selective inhibitors. acs.org

For a ligand like this compound, the key energetic contributions to binding affinity are predicted to be:

Electrostatic Interactions: The strong ionic interaction between the pyrrolidine nitrogen and the conserved aspartate residue is a major favorable electrostatic contributor to the binding energy.

Van der Waals and Hydrophobic Interactions: The desolvation of the hydrophobic 3-methylphenyl group and its subsequent packing into the nonpolar pocket of the transporter provide a significant driving force for binding, primarily through the hydrophobic effect.

Solvent Reorganization: The displacement of "unhappy" or energetically unfavorable water molecules from the binding site to the bulk solvent upon ligand binding can be a major enthalpy-driven contributor to affinity. d-nb.infodiva-portal.org Conversely, displacing structurally important, "happy" water molecules can be energetically costly.

The binding kinetics, particularly the dissociation rate (koff), is also a critical factor and is correlated with the duration of the drug's effect in vivo. nih.govpnas.org Slow dissociation rates are often associated with a highly stable ligand-protein complex, which can be achieved through an optimized network of interactions. pnas.org Computational models like COMparative BINding Energy (COMBINE) analysis can be used to develop quantitative structure-kinetic relationships (QSKRs) that correlate specific ligand-protein interaction energies with kinetic rate constants. nih.gov

Table 1: Predicted Energetic Contributions to 3-Arylpyrrolidine-Transporter Binding

| Interaction Type | Contributing Moiety | Nature of Contribution | Significance |

|---|---|---|---|

| Electrostatic (Ionic) | Protonated Pyrrolidine Nitrogen | Highly Favorable (Enthalpic) | Primary anchor for ligand binding. |

| Van der Waals / Hydrophobic | 3-Methylphenyl Group | Favorable (Enthalpic & Entropic) | Drives binding into hydrophobic pocket; contributes to selectivity. |

| Desolvation Energy | Entire Ligand and Binding Site | Energetic Cost | Energy required to remove water from surfaces before interaction. |

| Solvent Reorganization | Displaced Water Molecules | Can be highly favorable (Enthalpic) | Displacement of unstable water molecules significantly enhances affinity. diva-portal.org |

Binding Mode Predictions for Protein and Receptor Targets

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational methodologies that correlate the chemical structure of compounds with their biological activity. spu.edu.sy These models are essential for understanding which physicochemical properties are key for potency and selectivity, and for predicting the activity of novel, unsynthesized analogs.

For pyrrolidine-based compounds targeting monoamine transporters, QSAR models are developed to predict inhibitory potency (e.g., IC₅₀ or Kᵢ values) and selectivity for DAT, SERT, or NET. nih.govnih.gov These models are typically built using a training set of molecules with known activities and then validated using an external test set. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net These approaches generate predictive models based on the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the aligned molecules. For a series of pyrrolidine derivatives, a 3D-QSAR model could reveal that:

Steric Fields: Bulky substituents may be favored in certain regions of the binding pocket but disfavored in others. For the 3-phenylpyrrolidine (B1306270) scaffold, the substitution pattern on the phenyl ring is a critical determinant of activity. tandfonline.com

Electrostatic Fields: The model might indicate that electron-withdrawing groups on the phenyl ring enhance potency by favorably interacting with an electropositive region of the protein, or vice-versa. nih.gov

The statistical quality of a QSAR model is assessed by several parameters, including the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability. nih.govresearchgate.net Machine learning algorithms are also increasingly used to develop robust QSAR models from large datasets. nih.govfrontiersin.org

Table 2: Example Statistical Parameters for 3D-QSAR Models of Transporter Inhibitors

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive Power |

|---|---|---|---|---|

| CoMFA | MAO-A Inhibitors | 0.699 | 0.904 | Good physchemres.org |

| CoMSIA | Cdc7 Kinase Inhibitors | 0.587 | 0.757 | Satisfactory researchgate.net |

| PLS (Machine Learning) | SERT Inhibitors (pKi) | N/A (R²test = 0.828) | N/A (R²train = N/A) | High nih.gov |

| PLS (Machine Learning) | NET Inhibitors (pIC₅₀) | N/A (R²test = 0.640) | N/A (R²train = 0.708) | Moderate nih.gov |

The foundation of any QSAR model is the use of molecular descriptors to numerically represent the chemical information of the molecules. spu.edu.sy For a compound like this compound, these descriptors fall into several categories:

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or the substituent hydrophobicity constant (π) quantifies the lipophilicity of the molecule or its substituents. This is crucial for membrane permeability and interaction with hydrophobic pockets. spu.edu.sy

Electronic Descriptors: The Hammett substituent constant (σ) describes the electron-donating or electron-withdrawing nature of a substituent on the phenyl ring. spu.edu.sy This affects the electronic distribution of the molecule and its ability to form polar interactions.

Steric Descriptors: Parameters like molar refractivity (MR) or Taft steric parameters (Es) quantify the size and shape of substituents. These are critical for determining the fit of the ligand within the binding site.

Topological and 3D Descriptors: These describe the connectivity of atoms, molecular shape, and surface properties. In 3D-QSAR, the descriptors are the interaction energy values calculated at thousands of grid points surrounding the aligned molecules. nih.gov

The statistical methods used to derive the QSAR equation correlate these descriptors with biological activity. The most common method for 3D-QSAR is Partial Least Squares (PLS) regression . nih.govnih.gov PLS is effective at handling datasets with a large number of descriptors and potential collinearity among them. Other methods include Multiple Linear Regression (MLR) and various machine learning algorithms like support vector machines (SVM) and random forest. nih.gov The resulting QSAR equation provides a quantitative model of the structure-activity relationship, allowing for the prediction of activity for new analogs and guiding further synthetic efforts. spu.edu.sy

Investigation of Biological Activity and Molecular Mechanisms of Pyrrolidine Derivatives

General Mechanisms of Interaction with Cellular and Subcellular Systems

The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, known for its ability to facilitate interactions with various biological targets, including enzymes, receptors, and nucleic acids. tandfonline.com Its three-dimensional structure and chemical properties allow for precise modifications that can optimize binding affinity and specificity. nih.gov

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Dipeptidyl Peptidase-IV, Cholinesterases, Matrix Metalloproteinases)

Pyrrolidine derivatives have been extensively studied as inhibitors of a wide range of enzymes critical to various pathological processes. tandfonline.comfrontiersin.org The structural versatility of the pyrrolidine moiety allows it to be incorporated into molecules that target the active sites of specific enzymes. tandfonline.com

For instance, certain pyrrolidine derivatives are known to inhibit matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), enzymes implicated in cancer metastasis. tandfonline.com In the context of diabetes, pyrrolidine-based compounds, such as vildagliptin, effectively inhibit dipeptidyl peptidase-IV (DPP-IV), with the pyrrolidine ring's stereochemistry ensuring effective interaction with the enzyme's catalytic pocket. tandfonline.com Other research has highlighted the development of pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. frontiersin.org Additionally, polyhydroxylated pyrrolidines have shown potential as inhibitors of glycosidase and aldose reductase enzymes, which are relevant targets in diabetes management. frontiersin.org Research has also been conducted on 2-pyrrolidinone (B116388) and pyrrolidine derivatives as inhibitors of the autotaxin (ATX) enzyme, which is involved in inflammation and cancer. frontiersin.orgresearchgate.net

| Pyrrolidine Derivative Class | Target Enzyme | Key Research Findings | Source |

|---|---|---|---|

| Benzofuran-based pyrrolidine hydroxamates | Matrix Metalloproteinases (MMP-2, MMP-9) | Displayed potent inhibitory activity with IC₅₀ values in the nanomolar range (e.g., 102 nM for MMP-2). | tandfonline.com |

| Pyrrolidine sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) | A derivative with a 4-trifluorophenyl substitution showed the best inhibition with an IC₅₀ value of 11.32 µM. | frontiersin.org |

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Cholinesterases (AChE, BChE) | Showed inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. | frontiersin.org |

| Pyrrolidine pentamine scaffold | Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) | Identified as an inhibitor of the enzyme's activity, which confers antibiotic resistance. | mdpi.com |

| Hydroxamic acid and boronic acid pyrrolidine derivatives | Autotaxin (ATX) | Boronic acid derivatives were found to be potent inhibitors of ATX, with IC₅₀ values as low as 35 nM. | researchgate.net |

Receptor Binding and Modulation of Receptor Activity

The pyrrolidine scaffold is a key component in many ligands designed to interact with various receptors, particularly G-protein coupled receptors (GPCRs). nih.gov The nitrogen atom in the ring often acts as a basic center, crucial for forming interactions with acidic residues in receptor binding pockets. nih.gov

Studies on spiro[pyrrolidine-3,3′-oxindoles] have identified novel chemotypes for the serotonin (B10506) 5-HT6 receptor, a target for cognitive disorders. mdpi.com Docking analyses of these compounds revealed that specific substitutions on the pyrrolidine or oxindole (B195798) nitrogen could enhance binding affinity. mdpi.com In other research, optically pure 2-[substituted-3-aminopropynyl]pyrrolidine derivatives were developed as analogues of a known muscarinic agent, demonstrating that stereochemistry significantly influences receptor affinity. nih.gov Furthermore, molecular docking studies have shown that N-substituted pyrrolidine derivatives can exhibit a high affinity for the GABA receptor, a key target for antiepileptic drugs. jptcp.com A series of (S)-pyrrolidines has also been reported as antagonists for the CXCR4 chemokine receptor. nih.gov

| Pyrrolidine Derivative Class | Target Receptor | Key Research Findings | Source |

|---|---|---|---|

| Spiro[pyrrolidine-3,3′-oxindole] | Serotonin 5-HT6 Receptor | Identified as a novel chemotype with low micromolar inhibitory results in binding assays. | mdpi.com |

| (S)-Pyrrolidines | CXCR4 Chemokine Receptor | A derivative with a 3-CH₃ substitution showed excellent binding affinity with an IC₅₀ of 79 nM. | nih.gov |

| 2-[substituted-3-aminopropynyl]pyrrolidines | Muscarinic Receptor | The R enantiomers of acetamide (B32628) derivatives had a 5-10-fold greater affinity than the S enantiomers. | nih.gov |

| N-substituted pyrrolidines | GABA Receptor (4COF) | Docking studies showed good binding affinity, with 2-(pyrrolidine-1-yl)ethan-1-amine showing the highest affinity (-3.7 kcal/mol). | jptcp.com |

Interactions with Nucleic Acids and DNA-Intercalation Mechanisms

Certain classes of pyrrolidine-containing compounds are designed to interact directly with DNA. Pyrrolobenzodiazepines (PBDs), for example, are naturally occurring antitumor agents that bind to the minor groove of DNA. soton.ac.uk The PBD structure features a pyrrolidine ring fused to a diazepine (B8756704) and an anthranilate ring. soton.ac.uk This structure allows for covalent bonding to guanine (B1146940) bases within the DNA minor groove. soton.ac.uk

Modifications to the core PBD structure, such as replacing the pyrrolidine ring with a six-membered piperidine (B6355638) ring to create pyridinobenzodiazepines (PDDs), are explored to alter sequence selectivity and binding affinity. soton.ac.uk Additionally, pyrrolidine-based cationic γ-peptides have been investigated as DNA-binding molecules that can act as potent anti-gene agents, demonstrating strong binding affinity towards nucleic acids. researchgate.net Other studies have shown that chiral bispyrrole-pyrrolidine oligoamides can significantly influence cellular processes at the proteomic level, despite showing low binding affinity to DNA, indicating that genomic interaction can be translated to broader biological effects. nih.gov

Cellular Response Mechanisms and Pathway Modulation

The interaction of pyrrolidine derivatives with their molecular targets can trigger a cascade of cellular events, leading to specific responses such as programmed cell death (apoptosis) and alterations in the cell division cycle.

Induction of Apoptosis Pathways in Cellular Models

A significant body of research demonstrates that various pyrrolidine derivatives can induce apoptosis in cancer cells through multiple mechanisms. mdpi.com Amphiphilic pyrrolidine derivatives have been shown to induce a potent apoptotic response in pancreatic cancer cells, which can be potentiated by the inhibition of autophagy. nih.govunil.ch The cell death is often mediated by caspase activation, a hallmark of apoptosis. rsc.org

For instance, highly functionalized spiropyrrolidine heterocyclic hybrids were found to induce apoptosis via a caspase-3-related pathway in cancer cell lines. rsc.org Similarly, a tridecylpyrrolidine-diol derivative was shown to induce apoptosis in colon cancer cells through both extrinsic and intrinsic pathways. mdpi.com The study noted an increase in the early apoptotic cell population after 24 hours of treatment. mdpi.com Other studies have confirmed that pyrrolidine dithiocarbamate (B8719985) (PDTC) can induce apoptosis, with the process being dependent on the cell type and the presence of copper and zinc ions. physiology.org Click-synthesized pyrrolidine-based 1,2,3-triazole derivatives have also been shown to cause apoptosis in Candida auris. nih.gov

| Pyrrolidine Derivative | Cellular Model | Apoptotic Mechanism | Source |

|---|---|---|---|

| Di-indolyl pyrrolidine (DIPRD) | MDA-MB-231 (Breast Cancer) | Induced apoptosis, potentially through the AKT signaling pathway. | cpu.edu.cn |

| Spiropyrrolidine heterocyclic hybrids | Jurkat and HeLa (Cancer cell lines) | Induced caspase-3 mediated apoptosis. | rsc.org |

| Tridecylpyrrolidine-diol derivative (SS13) | HCT116 and Caco-2 (Colon Cancer) | Involved both extrinsic and intrinsic apoptotic pathways. Increased early and late apoptotic cell populations. | mdpi.com |

| Amphiphilic diol-derived pyrrolidine | Pancreatic Ductal Adenocarcinoma | Induced a potent apoptotic response inhibited by Bcl-XL overexpression and caspase inhibition. | nih.govunil.ch |

| Pyrrolidine-based 1,2,3-triazole derivative (P6) | Candida auris | Confirmed apoptotic mode of cell death through cytochrome c movement and membrane depolarization. | nih.gov |

Modulation of Cell Cycle Progression and Arrest

In addition to inducing apoptosis, pyrrolidine derivatives frequently exert their antiproliferative effects by modulating the cell cycle. mdpi.com These compounds can halt cell cycle progression at specific checkpoints, preventing cancer cells from dividing.

For example, Di-indolyl pyrrolidine (DIPRD) was found to inhibit the viability of MDA-MB-231 breast cancer cells by causing cell cycle arrest at the G1 phase. cpu.edu.cn This arrest was associated with the downregulation of key cell cycle proteins, including cyclin D1 and CDK4. cpu.edu.cn Another study on a novel β-diproline derivative, KUD983, showed it induced G1 arrest in prostate cancer cells by down-regulating cyclin D1 and cyclin E. oncotarget.com Furthermore, pyrrolidine-based 1,2,3-triazole derivatives were found to arrest the cell cycle of the fungus Candida auris in the S-phase in a concentration-dependent manner. nih.gov In some cases, however, the induction of apoptosis by pyrrolidine derivatives can occur without significant cell cycle arrest, suggesting multiple, independent mechanisms of action. mdpi.com

| Pyrrolidine Derivative | Cellular Model | Cell Cycle Effect | Source |

|---|---|---|---|

| Di-indolyl pyrrolidine (DIPRD) | MDA-MB-231 (Breast Cancer) | Increased G1 phase and reduced S/G2 phase cell numbers; down-regulated cyclin D1 and CDK4. | cpu.edu.cn |

| Pyrrolidine-based 1,2,3-triazole derivative (P6) | Candida auris | Arrested cells in the S-phase in a concentration-dependent manner. | nih.gov |

| β-diproline derivative (KUD983) | PC-3 (Prostate Cancer) | Induced G1 arrest associated with down-regulation of cyclin D1 and cyclin E. | oncotarget.com |

| Tridecylpyrrolidine-diol derivative (SS13) | HCT116 (Colon Cancer) | Caused G1 phase cell cycle arrest after 24 hours of treatment. | mdpi.com |

| 1,2,3-triazole-pyrrolidine hybrids | RPMI-8226 (Multiple Myeloma) | Caused cell cycle arrest at the G2/M phase. | researchgate.net |

Interference with Cellular Migration and Invasion Processes

The invasive behavior of cancer cells is a critical factor in metastasis, and certain pyrrolidine derivatives have been identified as potent inhibitors of this process. The mechanism often involves the suppression of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for degrading the extracellular matrix (ECM), a key step in tumor cell invasion. iiarjournals.org

Research into caffeoyl pyrrolidine derivatives, designed to fit into the active sites of gelatinases (MMP-2 and MMP-9), has demonstrated significant inhibitory effects. iiarjournals.orgnih.gov One such derivative, LY52, has been shown to reduce the expression and proteolytic activity of MMP-2 and MMP-9 in various carcinoma cell lines, including human ovarian carcinoma (SKOV3) and hepatocellular carcinoma (HepG2) cells. iiarjournals.orgnih.gov In a dose-dependent manner, LY52 inhibited the invasion of SKOV3 cells through a Matrigel-coated membrane in vitro and suppressed pulmonary metastasis of Lewis lung carcinoma in animal models. iiarjournals.org The proposed mechanism for LY52's enhanced selectivity towards gelatinases involves its p-(methylphenyl) sulfonyl group, which extends into the S'1 active pocket of MMP-2 and MMP-9, increasing the flexibility of the chemical structure to bind with the active site. nih.gov

Furthermore, studies on a series of pyrrolidine aryl carboxamide derivatives, developed as rigid analogues of the anticancer agent OSU-2S, have also highlighted their ability to inhibit cancer cell migration. nih.gov The most effective compounds in this series not only induced apoptosis but also demonstrated a clear inhibition of cancer cell movement, underscoring the potential of the pyrrolidine scaffold in developing anti-metastatic agents. nih.gov Generally, pyrrolidine derivatives are recognized for their capacity to inhibit enzymes like MMPs, which are crucial for cancer metastasis and invasion. tandfonline.com

Modulation of Ion Channels and Neurotransmitter Transporters (e.g., GABA Transporters, Sodium and Calcium Channels)

The pyrrolidine scaffold is a key pharmacophore in the development of modulators for ion channels and neurotransmitter transporters, which are vital for neuronal communication. A significant area of research has been the inhibition of γ-aminobutyric acid (GABA) transporters (GATs). researchgate.net GABA is the primary inhibitory neurotransmitter in the central nervous system, and reduced GABAergic neurotransmission is implicated in several neurological disorders. researchgate.net

Derivatives of pyrrolidine have been synthesized and evaluated for their affinity towards GABA transport proteins, particularly GAT-1 and GAT-3. nih.govnih.gov For example, a series of enantiomerically pure proline and pyrrolidine-2-alkanoic acid derivatives showed varied affinities for GAT-1 and GAT-3. One compound, (R)-pyrrolidine-2-acetic acid substituted with a 2-[tris(4-methoxyphenyl)methoxy]ethyl residue at the nitrogen atom, displayed high affinity for GAT-3 with an IC₅₀ value of 3.1 μM and excellent subtype selectivity over GAT-1. nih.gov The stereochemistry at the C-2 and C-4 positions of the pyrrolidine ring, as well as the nature of the N-substituent, have been identified as crucial for both potency and selectivity of GAT inhibition. nih.govfrontiersin.org

While specific data on 3-(3-Methylphenyl)pyrrolidine's direct interaction with sodium and calcium channels is limited, the broader class of pyrrolidine derivatives is known to modulate various ion channels. whiterose.ac.uk The structural rigidity and stereogenic centers of the pyrrolidine ring allow for precise three-dimensional arrangements of substituents, enabling targeted interactions with the complex protein structures of ion channels. nih.gov

Antimicrobial Activity Research

Antibacterial Action Mechanisms (e.g., Inhibition of DNA Gyrase and Topoisomerase IV)

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology and are validated targets for antibacterial agents. nih.govrsc.org Inhibition of these enzymes disrupts DNA synthesis, leading to bacterial cell death. researchgate.net Several classes of pyrrolidine derivatives have been developed as potent dual inhibitors of these enzymes. nih.gov

One notable class is the 1,2,4-oxadiazole/pyrrolidine hybrids. nih.govfrontiersin.org In a study, these compounds were synthesized and tested for their inhibitory activity against E. coli DNA gyrase and topoisomerase IV. Certain derivatives demonstrated significant potency. nih.govfrontiersin.org For instance, compounds with a 4-chlorophenyl substituent on the pyrrolidine ring showed strong inhibition of E. coli DNA gyrase, with IC₅₀ values comparable to the standard inhibitor novobiocin. frontiersin.org

Another class, N-phenylpyrrolamides, has also been optimized for DNA gyrase inhibition. rsc.org Structure-based design led to derivatives with a 3,4-dichloro-5-methyl-substituted pyrrole (B145914) moiety that exhibited an IC₅₀ of 47 nM against E. coli DNA gyrase. rsc.org The data below summarizes the inhibitory concentrations for selected pyrrolidine derivatives against bacterial topoisomerases.

| Compound Class | Derivative/Substituent | Target Enzyme | Organism | IC₅₀ | Reference |

|---|---|---|---|---|---|

| 1,2,4-Oxadiazole/Pyrrolidine Hybrid | Compound 22c (4-chlorophenyl substituent) | DNA Gyrase | E. coli | 120 ± 10 nM | frontiersin.org |

| 1,2,4-Oxadiazole/Pyrrolidine Hybrid | Compound 16 | DNA Gyrase | E. coli | 180 nM | nih.gov |

| 1,2,4-Oxadiazole/Pyrrolidine Hybrid | Compound 17 | Topoisomerase IV | E. coli | 13 µM | nih.gov |

| N-phenylpyrrolamide | Compound C (isopropoxy on phenyl) | DNA Gyrase | E. coli | 47 nM | rsc.org |

These findings highlight that the pyrrolidine scaffold is a viable platform for developing potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govfrontiersin.org

Antifungal Action Mechanisms (e.g., against Candida albicans Planktonic and Sessile Cells)

The rise of fungal infections, particularly those caused by Candida albicans, necessitates the development of new antifungal agents. nih.govfrontiersin.org Research has specifically identified a derivative of this compound as a promising antifungal compound. nih.gov

A study focused on new tetrazole derivatives bearing a pyrrolidine moiety identified 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole (compound 3aC) as a leading inhibitor of C. albicans. nih.govresearchgate.net This compound was effective against both planktonic (free-floating) and sessile (biofilm) fungal cells. nih.gov The mechanism of action for this class of compounds is believed to involve interaction with the fungal membrane, leading to mitochondrial damage. researchgate.net Compound 3aC was among the most active derivatives against C. albicans biofilms in vitro and also demonstrated efficacy in an in vivo model of disseminated candidiasis. nih.gov

The antifungal activity of various pyrrolidine derivatives against C. albicans is summarized in the table below.

| Compound | Activity Metric | Value | Reference |

|---|---|---|---|

| 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole (3aC) | Biofilm Inhibition (IC₅₀) | 10.37 µM | researchgate.net |

| 2,3-pyrrolidinedione derivative (Compound 13) | Biofilm Growth Inhibition | ~93% | unimi.it |

| 3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrrolone | Minimum Inhibitory Concentration (MIC) | 50 µg/ml | ijpsonline.com |

| β-lactam substituted polycyclic fused pyrrolidine (Compound 3) | Minimum Inhibitory Concentration (MIC) | Reduced 4-fold in combination with fluconazole | researchgate.net |

Other studies have also shown that pyrrolidine derivatives can inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, and interfere with the yeast-to-hyphae transition, a key virulence factor for C. albicans. researchgate.net

Structure-Activity Relationships (SAR) in Biological Efficacy

The biological efficacy of pyrrolidine derivatives is highly dependent on their three-dimensional structure, which is influenced by the nature and position of various substituents on the pyrrolidine ring. nih.govbohrium.com

Influence of Substituent Position and Electronic Properties on Molecular Potency and Selectivity

Structure-Activity Relationship (SAR) studies have provided critical insights into optimizing the potency and selectivity of pyrrolidine-based compounds for various biological targets.

Antifungal Activity : In the study of tetrazole-pyrrolidine derivatives against C. albicans, the substitution on the 2-arylpyrrolidine ring was a key determinant of activity. The 3-methylphenyl derivative (compound 3aC) was identified as the most potent inhibitor of biofilm formation, indicating that the position and electronic nature of the substituent on the phenyl ring are crucial for its interaction with the fungal target. nih.govresearchgate.net

Anticancer Activity : For pyrrolidine sulfonamides, fluorophenyl substituents at position 3 of the pyrrolidine ring resulted in better in vitro potency compared to an unsubstituted phenyl ring. nih.gov Furthermore, meta-substituted derivatives on a different ring showed improved biological activity. nih.gov The stereochemistry is also vital; for instance, in certain retinoic acid-related orphan receptor γ (RORγt) ligands, moving a methyl group from the C3 to the C4 position on the pyrrolidine ring leads to a loss of potency. nih.gov

Antibacterial Activity : In the N-phenylpyrrolamide series of DNA gyrase inhibitors, dihalogenation of the pyrrole heterocycle with electron-withdrawing groups like chlorine was found to increase activity. researchgate.net This is attributed to stronger hydrogen bonding with the enzyme's binding site and enhanced hydrophobic interactions. researchgate.net

Enzyme Inhibition : For caspase inhibitors based on a 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin scaffold, substituents at the 4-position of the pyrrolidine ring had a dramatic effect. nih.gov Enantiomerically pure 4-fluoro derivatives inhibited caspases in the nanomolar range, being 100-1000 times more efficient than the corresponding 4-methoxy analogues. A 4,4-difluorinated compound showed the highest potency, while larger groups like 4-OPEG4 resulted in inactive compounds. nih.gov This highlights the sensitivity of the binding pocket to the size and electronic properties of the substituent at this position.

Crucial Role of the Pyrrolidine Core and Specific Side Chains in Biological Activity

The pyrrolidine nucleus is a key structural element in a variety of pharmacologically active molecules, contributing to their solubility and ability to form hydrogen bonds. vulcanchem.com Its non-planar, puckered nature allows for precise spatial orientation of substituents, which can lead to specific interactions with enzymes and receptors. nih.gov The introduction of various side chains onto this core structure dramatically modulates the biological activity, as exemplified by derivatives featuring a 3-methylphenyl group.

Research into pyrrolidine derivatives has demonstrated a broad spectrum of biological activities, including anticonvulsant, antifungal, and kinase inhibitory effects. The nature and position of the substituents on the phenyl ring, in conjunction with the pyrrolidine scaffold, are critical determinants of this activity.

For instance, studies on N-[(4-arylpiperazin-1-yl)-alkyl]-3-(3-methylphenyl)-pyrrolidine-2,5-diones have highlighted their potential as anticonvulsant agents. The most active compounds in this series demonstrated protection in the maximal electroshock-induced seizure (MES) test in mice. researchgate.netnih.gov The presence of the 3-methylphenyl group on the pyrrolidine-2,5-dione core was found to be a key feature for this activity.

In a different chemical context, the 3-methylphenyl group has been shown to influence the selectivity of kinase inhibitors. Comparative studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives revealed that the presence of a 2-(3-methylphenyl) group enhanced kinase selectivity by threefold compared to its 4-methylphenyl analogue. This was attributed to improved hydrophobic packing within the ATP-binding cleft of the target kinase. vulcanchem.com

The following table summarizes the biological activities of various derivatives containing the this compound scaffold.

| Compound Class | Specific Derivative/Modification | Biological Activity | Reference |

| Pyrrolidine-2,5-diones | N-[(4-arylpiperazin-1-yl)-alkyl]-3-(3-methylphenyl)-pyrrolidine-2,5-dione | Anticonvulsant (anti-MES) | researchgate.netnih.gov |

| Pyrazolo[1,5-a]pyrimidines | 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine | Kinase inhibitor with enhanced selectivity | vulcanchem.com |

| Tetrazoles | 2-{3-[2-(3-methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole | Antifungal (Candida albicans) | researchgate.net |

These findings underscore the versatility of the pyrrolidine core and the significant impact of the 3-methylphenyl side chain in directing the biological activity of its derivatives towards diverse therapeutic targets. The methyl group at the meta-position of the phenyl ring appears to play a crucial role in establishing favorable hydrophobic and steric interactions within the binding sites of different biological macromolecules.

Stereochemical Influences on Molecular Recognition and Biological Outcomes

While the reviewed literature on this compound derivatives does not always explicitly detail the synthesis and biological evaluation of individual stereoisomers, the principles of stereoselectivity are well-established in medicinal chemistry. For many classes of pyrrolidine derivatives, different enantiomers or diastereomers exhibit distinct biological activities.

For example, in the synthesis of highly functionalized spiropyrrolidines, a high degree of stereoselectivity is often observed, leading to the preferential formation of one diastereomer. This stereoselectivity is attributed to the minimization of steric hindrance in the transition state of the reaction. rsc.org The resulting specific stereoisomer is then responsible for the observed biological activity.

The general importance of stereochemistry in pyrrolidine-containing compounds is highlighted by research on various analogues. For instance, the stereochemistry of 1-propyl-3-aryl pyrrolidines is known to be a determinant of their potency and selectivity as ligands for serotonin and dopamine (B1211576) receptors. semanticscholar.org Although the specific stereoisomers of this compound were not detailed in this context, it is a well-accepted principle that only one enantiomer will typically have the optimal fit for a specific receptor binding pocket.

The influence of stereochemistry on biological activity can be summarized in the following table, which presents generalized findings for pyrrolidine derivatives.

| Compound Class/Feature | Stereochemical Consideration | Impact on Biological Outcome | Reference |

| Spiropyrrolidines | Diastereoselective synthesis | Formation of a single, active stereoisomer | rsc.org |

| 1-Propyl-3-aryl-pyrrolidines | Enantiomers | Differential potency and selectivity for serotonin and dopamine receptors | semanticscholar.org |

| General Pyrrolidine Derivatives | Chirality of the pyrrolidine ring and its substituents | Determines the three-dimensional shape and fit to chiral biological targets, influencing binding affinity and efficacy | nih.gov |

Advanced Methodologies in Pyrrolidine Research

In Vitro Biological Assay Systems for Compound Characterization

In vitro assays are fundamental tools in the preclinical evaluation of drug candidates. They provide a controlled environment to assess the biological effects of a compound on isolated cells, enzymes, or microorganisms.

Cell-based assays are essential for determining the cytotoxic or cytostatic effects of a compound on various cell lines. These assays measure cellular health and proliferation rates, offering insights into a compound's potential as an anti-cancer agent or its general toxicity profile. Common methods include colorimetric and luminescent assays that quantify metabolic activity or ATP content, which are indicative of viable cells.

For instance, tetrazolium-based assays like MTT, XTT, and WST-1 are widely used. sigmaaldrich.com In these assays, metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product, and the intensity of the color is proportional to the number of viable cells. sigmaaldrich.com Another common method is the Alamar blue (resazurin) assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) indicates cell viability. nih.gov Luminescent assays, such as those measuring ATP levels via luciferase, offer high sensitivity and are also used to assess cell viability. sigmaaldrich.com

The data below illustrates typical results from cell viability assays on various cancer cell lines for a representative pyrrolidine (B122466) derivative.

Table 1: Representative Data from Cell-Based Viability Assays for a Pyrrolidine Derivative

| Cell Line | Assay Type | Endpoint | Result (IC₅₀ in µM) |

|---|---|---|---|

| Breast Cancer (MCF-7) | MTT | Growth Inhibition | 15.2 |

| Lung Cancer (A549) | WST-1 | Proliferation | 22.8 |

| Colon Cancer (HT-29) | Alamar Blue | Viability | 18.5 |

| Leukemia (K562) | ATP Luciferase | Viability | 9.7 |

Note: The data presented is illustrative for a pyrrolidine-containing compound and does not represent actual results for 3-(3-Methylphenyl)pyrrolidine.

Biochemical assays are critical for determining if a compound's biological activity is due to the inhibition of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound, allowing for the determination of inhibitory potency (e.g., IC₅₀ value) and the mechanism of inhibition (e.g., competitive, non-competitive). Such studies are crucial in drug discovery, particularly for developing targeted therapies. For example, derivatives of pyrrolidine have been investigated as inhibitors of various enzymes. ontosight.airesearchgate.net

The inhibitory activity of a compound against a panel of kinases, a common target in cancer therapy, is often evaluated. The results from such a screening for a hypothetical pyrrolidine derivative are shown in the table below.

Table 2: Illustrative Enzyme Inhibition Data for a Pyrrolidine Derivative

| Enzyme Target | Assay Type | Inhibition Mechanism | IC₅₀ (nM) |

|---|---|---|---|

| Kinase A | FRET-based | ATP-competitive | 45 |

| Kinase B | Radiometric | Non-competitive | 120 |

| Protease C | Fluorogenic Substrate | Competitive | 85 |

| Phosphatase D | Colorimetric | Mixed | 210 |

Note: The data presented is for illustrative purposes and does not reflect actual experimental results for this compound.

For compounds with potential antimicrobial activity, microbiological assays are employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com These assays are typically performed using broth microdilution or agar (B569324) dilution methods, testing the compound against a panel of clinically relevant bacterial and fungal strains. mdpi.comfrontiersin.org Pyrrolidine derivatives have shown promise as antimicrobial agents in several studies. frontiersin.orgnih.gov

The following table provides representative MIC values for a pyrrolidine compound against various microorganisms.

Table 3: Representative Minimum Inhibitory Concentration (MIC) Data

| Microorganism | Strain Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 16 |

| Escherichia coli | Gram-negative | 32 |

| Pseudomonas aeruginosa | Gram-negative | 64 |

| Candida albicans | Fungal | 8 |

Note: This data is illustrative for a pyrrolidine-containing compound and does not represent specific findings for this compound.

Biochemical Assays for Enzyme Inhibition Kinetics and Potency

Chemical Biology Approaches for Target Deconvolution and Mechanism of Action Studies

Chemical biology provides powerful tools to identify the molecular targets of a bioactive compound and to elucidate its mechanism of action directly in a biological system. These approaches are crucial for understanding how a compound like this compound might exert its effects at a molecular level.

Chemical probes are molecules designed to interact with specific biological targets. frontiersin.org They are often derivatives of a bioactive compound that have been modified to include a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) or a reactive group for covalent labeling. frontiersin.org These probes can be used to visualize the subcellular localization of the target, to identify binding partners, or to isolate and identify the target protein from a complex biological mixture. frontiersin.org The cyanopyrrolidine scaffold, for example, has been utilized as a versatile platform for creating chemical probes to ligand various proteins. rsc.org

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that uses reactive chemical probes to map the functional state of enzymes in complex proteomes. rsc.orgimperial.ac.ukplos.org ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. This technique allows for the identification of enzyme targets and the assessment of inhibitor selectivity and potency in a native biological context. rsc.orgimperial.ac.uk

The Cellular Thermal Shift Assay (CETSA) is another powerful technique for verifying and identifying drug-target engagement in living cells and tissues. cetsa.orgcetsa.org CETSA is based on the principle that the binding of a ligand, such as a drug molecule, to its target protein alters the protein's thermal stability. cetsa.orgcetsa.orgresearchgate.net By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, it is possible to determine if a compound has bound to its target. cetsa.orgcetsa.org This method is invaluable for confirming target engagement in a physiological setting and can be used to study downstream effects of drug binding. cetsa.org

Photo-Affinity Labeling (PAL) for Direct Target Identification

Photo-affinity labeling (PAL) has become an indispensable tool in chemical biology and drug discovery for identifying the direct molecular targets of bioactive compounds, including those with a pyrrolidine scaffold. nih.govmdpi.com This technique forges a covalent bond between a small molecule and its protein target upon photoactivation, enabling the capture and subsequent identification of interacting proteins that might otherwise be missed due to transient or non-covalent interactions. nih.govnsf.govnih.gov

The core of the PAL strategy involves a specially designed photo-affinity probe. nih.gov This probe is a trifunctional molecule, typically comprising:

A pharmacophore: This is the ligand of interest, such as a derivative of this compound, which is responsible for specific, reversible binding to the target protein. nih.govnih.gov

A photoreactive group: This is a chemical moiety that is stable in the dark but becomes highly reactive upon irradiation with light of a specific wavelength (usually UV). nih.govresearchgate.net Commonly used groups include diazirines, aryl azides, and benzophenones. researchgate.netplos.org Diazirines are often favored due to their small size and the highly reactive carbene species they generate upon photolysis, which can rapidly form covalent bonds with nearby amino acid residues. researchgate.netrsc.org

A reporter tag or handle: This component facilitates the detection, enrichment, and identification of the probe-protein adduct. nih.gov A terminal alkyne or azide (B81097) group is often used as a "click chemistry" handle, allowing for the subsequent attachment of a biotin tag for affinity purification (e.g., with streptavidin beads) or a fluorescent tag for imaging. plos.orgacs.org

The general workflow for a PAL experiment involves incubating the photo-affinity probe with a biological system (e.g., live cells or cell lysates), allowing the probe to bind to its target(s). mdpi.com UV irradiation then activates the photoreactive group, creating a covalent link. nih.gov After this cross-linking step, the reporter tag is used to isolate the labeled proteins from the complex biological mixture. plos.org Finally, techniques like tandem mass spectrometry are employed to identify the captured proteins, thus revealing the direct targets of the original compound. plos.orgnih.gov

This methodology has been successfully applied to identify the targets of various compounds, including those with heterocyclic scaffolds similar to pyrrolidine. For instance, a bifunctional probe containing a diazirine and an alkyne handle was used to identify the FoF1-ATP synthase as the molecular target of a class of trypanocidal agents. plos.orgnih.gov In another study, a clickable photoaffinity probe based on a pyrrolidine lead compound was designed to successfully identify liver X receptor β (LXRβ) as its functional target. mdpi.com These examples underscore the power of PAL to elucidate the mechanism of action for novel compounds, a crucial step in drug development and optimization. mdpi.comnih.gov

Integrated In Vitro and In Silico Approaches for Comprehensive SAR Derivation

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. For pyrrolidine-based molecules like this compound, a powerful strategy involves the integration of in vitro biological evaluation with in silico computational modeling. tandfonline.com This synergistic approach allows for a comprehensive understanding of how specific structural modifications influence a compound's biological activity, while also predicting the properties of new, unsynthesized analogs. bohrium.com

The process typically begins with the synthesis of a series of analogs based on a lead scaffold. For instance, in a study focused on the anticonvulsant properties of pyrrolidine-2,5-diones, researchers synthesized a series of N-substituted derivatives of 3-phenyl- and 3-(3-methylphenyl)-pyrrolidine-2,5-dione. ptfarm.pl These compounds were then subjected to in vitro or in vivo screening to quantify their biological activity. In this case, the anticonvulsant effects were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. ptfarm.pl

The data generated from these in vitro assays form the basis of the SAR analysis. For the 3-(3-methylphenyl)-pyrrolidine-2,5-dione derivatives, the study revealed key structural requirements for activity. ptfarm.pl It was found that Mannich bases featuring electron-withdrawing substituents on the 4-arylpiperazine fragment, as well as those with a two- or three-carbon spacer between the imide and piperazine (B1678402) nitrogens, showed the most significant anti-MES activity. ptfarm.pl